![molecular formula C16H10Cl2N2O3 B2690325 (2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 313397-50-1](/img/structure/B2690325.png)
(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide, also known as DCPI, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide exerts its biological effects through various mechanisms, including inhibition of the NF-κB pathway, modulation of the MAPK pathway, and activation of the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDACs.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to reduce inflammation and oxidative stress in various cell types.
实验室实验的优点和局限性
(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and water solubility. However, it also has some limitations, including its instability in solution and potential toxicity at high concentrations.
未来方向
There are several future directions for the study of (2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide, including the development of more stable analogs, investigation of its potential use in combination therapy with other drugs, and exploration of its potential use in the treatment of other diseases. Further studies are also needed to elucidate the precise mechanisms of action of this compound and to determine its potential toxicity in vivo.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It possesses anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties and has been studied for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action of this compound and to determine its potential toxicity in vivo.
合成方法
(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde with 7-hydroxy-2H-chromene-3-carboxylic acid in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. Another method involves the reaction of 2,4-dichlorobenzaldehyde with 7-hydroxy-2H-chromene-3-carboxamide in the presence of pyridine and acetic anhydride, followed by treatment with hydroxylamine hydrochloride.
科学研究应用
(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)imino-7-hydroxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-9-2-4-13(12(18)6-9)20-16-11(15(19)22)5-8-1-3-10(21)7-14(8)23-16/h1-7,21H,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKJQRIEHAXUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

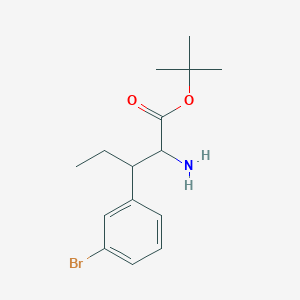
![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)
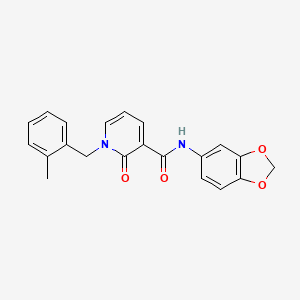

![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)
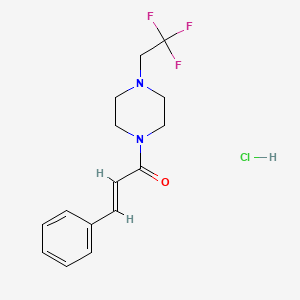
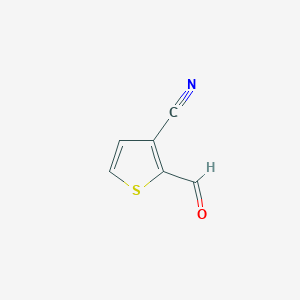
![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)
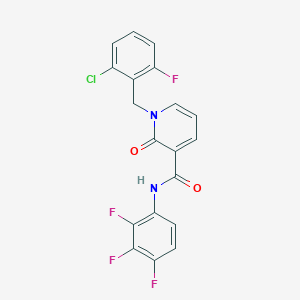
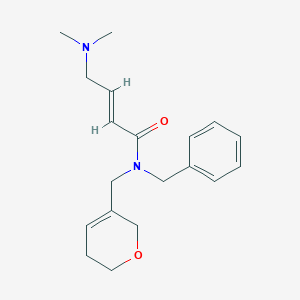
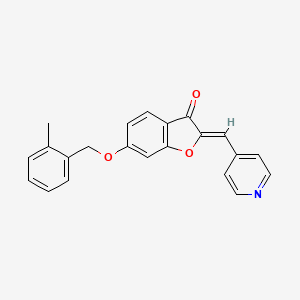
![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)